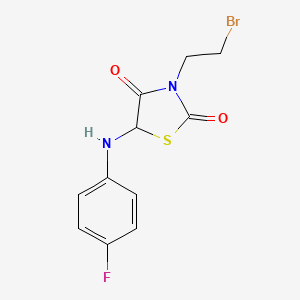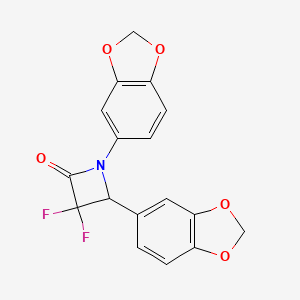
1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic substitution reactions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . This method could potentially be adapted for the synthesis of 1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one by choosing appropriate nucleophiles and electrophiles that would introduce the benzodioxol and azetidinone moieties.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by spectroscopic methods such as NMR, as well as by X-ray crystallography. For example, the structures of the synthesized compounds in paper were confirmed by 19F NMR spectroscopy and X-ray crystallography. These techniques could be used to analyze the molecular structure of this compound, providing information on bond angles and the overall geometry of the molecule.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be quite diverse. In the case of the compounds discussed in paper , further reactions with butyllithium and phenyllithium were performed to introduce additional substituents. This indicates that the fluorinated aromatic core can undergo further functionalization, which might also be true for the azetidinone core of this compound.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties due to the presence of fluorine atoms. For instance, the compounds synthesized in paper have high measured crystal densities and energetic properties that were investigated. Similarly, the physical properties such as crystal density, melting point, and energetic properties of this compound could be characterized using techniques like differential scanning calorimetry (DSC) and elemental analysis.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Fluorinated bis(triazole) ligands, including derivatives related to 1,4-Bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one, have been used to coordinate with Mn(II), Co(II), Fe(II), and Cu(II) ions to create novel metal-organic frameworks. These MOFs exhibit diverse supramolecular architectures and have shown a wide range of bactericidal activities against both Gram-positive and Gram-negative bacterial strains, highlighting their potential in antimicrobial applications (Zhang et al., 2014).
Antimicrobial Activities
Compounds structurally related to this compound have been investigated for their antimicrobial properties. For example, novel bis-iminothiazolidinone derivatives have been synthesized and tested in vitro for their inhibition of monoamine oxidase enzymes, with some compounds showing potent inhibitory efficacy. This suggests a potential for therapeutic applications in neurodegenerative disorders like Parkinson's disease (Abbas et al., 2017).
Coordination Polymers
1,4-Bis(benzothiazol-2-yl)benzene, a compound with a core structure similar to this compound, has been used in the preparation of a nonpolymeric, acetate-bridged, multiply cyclopalladated product. This research provides insights into the design of coordination polymers with potential applications in catalysis and material science (O. and Steel, 1998).
properties
IUPAC Name |
1,4-bis(1,3-benzodioxol-5-yl)-3,3-difluoroazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO5/c18-17(19)15(9-1-3-11-13(5-9)24-7-22-11)20(16(17)21)10-2-4-12-14(6-10)25-8-23-12/h1-6,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZQPWKRHXMHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC5=C(C=C4)OCO5)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3016729.png)
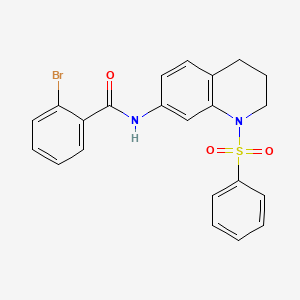
![N-(3-chloro-4-methylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3016731.png)
![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)
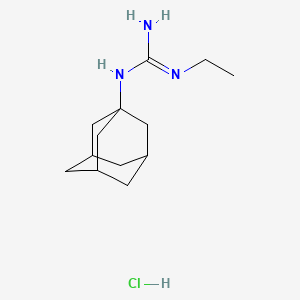

![N-(5-methylisoxazol-3-yl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3016739.png)

![1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione](/img/structure/B3016741.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)
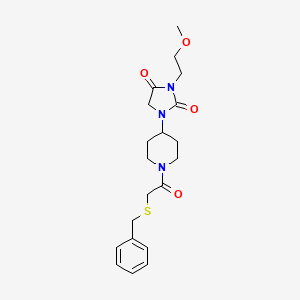
![(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol](/img/structure/B3016751.png)
